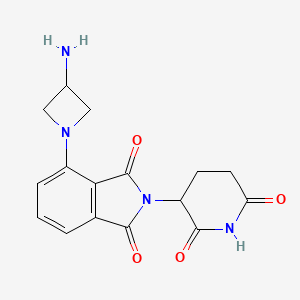![molecular formula C9H15N B15314601 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine is a compound with a unique bicyclic structure. It is characterized by a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with methylamine. One common method is the reductive amination of bicyclo[2.2.1]hept-5-en-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the same bicyclic framework and exhibit similar chemical properties.
N-methylmethanamine derivatives: Compounds with the N-methylmethanamine group also show comparable reactivity and applications.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine is unique due to the combination of the bicyclic structure and the N-methylmethanamine group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N/c1-10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 |
Clave InChI |
KTMFYBLGBSIGPO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Dispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanol](/img/structure/B15314522.png)
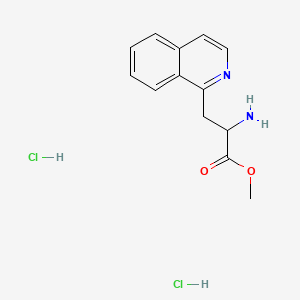
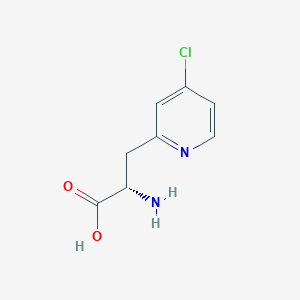
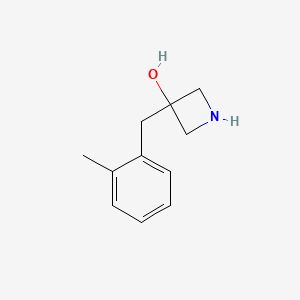
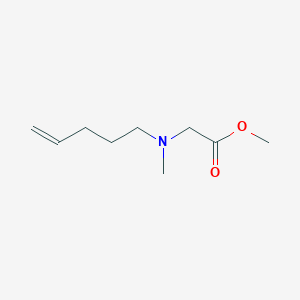
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
amine](/img/structure/B15314543.png)
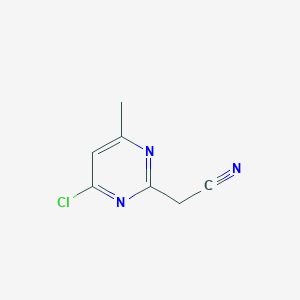

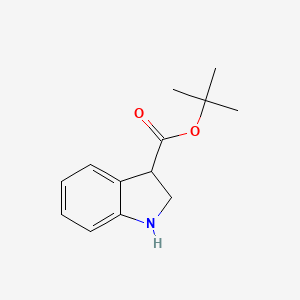

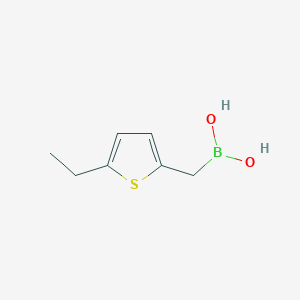
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)
